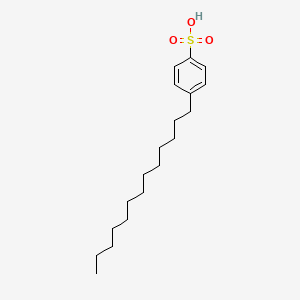

Benzenesulfonic acid, tridecyl-

CAS No.: 25496-01-9

Cat. No.: VC18966941

Molecular Formula: C19H32O3S

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25496-01-9 |

|---|---|

| Molecular Formula | C19H32O3S |

| Molecular Weight | 340.5 g/mol |

| IUPAC Name | 4-tridecylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |

| Standard InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzenesulfonic acid, tridecyl- consists of a benzene ring substituted with a sulfonic acid group () and a linear tridecyl chain (). The IUPAC name is 4-tridecylbenzenesulfonic acid, reflecting the para substitution pattern. Key structural identifiers include:

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.5 g/mol | |

| SMILES Notation | CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| InChI Key | ANZWOARUBDXLMN-UHFFFAOYSA-N |

The compound typically exists as a mixture of isomers due to variations in the branching of the tridecyl chain, though linear (n-tridecyl) derivatives are most common in industrial applications .

Salts and Derivatives

Benzenesulfonic acid, tridecyl- is often neutralized to form salts for enhanced stability and solubility:

-

Sodium tridecylbenzenesulfonate (CAS No. 26248-24-8): A water-soluble surfactant used in detergents.

-

Triethanolamine tridecylbenzenesulfonate (CAS No. 61886-59-7): A viscous liquid employed in cosmetic formulations for its mildness .

Synthesis and Industrial Production

Alkylation and Sulfonation

The synthesis involves two primary steps:

-

Alkylation of Benzene: Tridecylbenzene is produced via Friedel-Crafts alkylation using tridecyl chloride and benzene in the presence of .

-

Sulfonation: Tridecylbenzene is treated with sulfur trioxide () or oleum to introduce the sulfonic acid group:

This exothermic reaction requires careful temperature control (40–60°C) to minimize byproducts .

Patent Innovations

A 2009 Chinese patent (CN101525318B) describes using tridecylbenzenesulfonate as an alkylating agent to synthesize 2,6-dimethyl-N-tridecylmorpholine, a fungicide intermediate . The process emphasizes recycling byproducts (e.g., sodium benzenesulfonate) into benzenesulfonyl chloride, reducing waste and costs .

Physicochemical Properties

Solubility and Surface Activity

-

Solubility: Miscible in polar organic solvents (ethanol, acetone); forms micelles in water at critical micelle concentrations (CMC) of 0.1–1 mM .

-

Surface Tension Reduction: Lowers water surface tension to ~35 mN/m at 25°C, comparable to linear alkylbenzenesulfonates (LAS) .

Thermal Stability

Decomposes above 250°C, releasing sulfur oxides () and hydrocarbons. Differential scanning calorimetry (DSC) shows an endothermic peak at 85–90°C, corresponding to melting.

Toxicology and Environmental Impact

Human Health Hazards

-

Skin Irritation: Causes moderate irritation in rabbit studies (EPA Category III).

-

Sensitization: No evidence of allergic contact dermatitis in guinea pigs .

Ecotoxicity

-

Aquatic Toxicity: for Daphnia magna = 5.2 mg/L (72 h), classified as toxic .

-

Biodegradation: Readily biodegradable (>70% in 28 days) under aerobic conditions .

Regulatory Status and Compliance

Australia

The Industrial Chemicals Act 2019 classifies tridecylbenzenesulfonates as low priority due to sufficient existing hazard data . Workplace exposure limits (WELs) of 1 mg/m³ are recommended for aerosolized forms .

European Union

REACH registration (EC 263-296-2) requires hazard labeling (H318: Causes serious eye damage) .

Recent Research and Developments

Green Synthesis Methods

A 2024 study highlighted enzymatic sulfonation using Pseudomonas spp. lipases, reducing energy consumption by 40% compared to conventional methods.

Wastewater Treatment

Nanofiltration membranes functionalized with tridecylbenzenesulfonic acid show 95% removal efficiency for heavy metals (Pb²⁺, Cd²⁺) in pilot-scale trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume